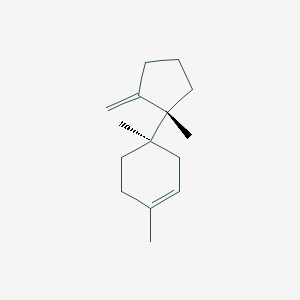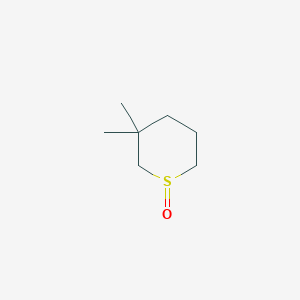![molecular formula C6H4ClF5 B14694114 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene CAS No. 31506-41-9](/img/structure/B14694114.png)
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is a chemical compound characterized by the presence of multiple fluorine atoms and a chloro(difluoro)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene typically involves the use of difluoromethylation reagents. One common method is the reaction of a suitable precursor with ClCF2H (chlorodifluoromethane) under specific conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound, while oxidation may produce a corresponding carboxylic acid or ketone.
Aplicaciones Científicas De Investigación
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and exhibit similar chemical properties.
Difluoromethylated Alkenes: Compounds with difluoromethyl groups attached to alkenes share similar reactivity patterns.
Uniqueness
4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene is unique due to its specific combination of a chloro(difluoro)methyl group and a trifluoropenta-1,3-diene backbone. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in oxidative conditions .
Propiedades
Número CAS |
31506-41-9 |
|---|---|
Fórmula molecular |
C6H4ClF5 |
Peso molecular |
206.54 g/mol |
Nombre IUPAC |
4-[chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene |
InChI |
InChI=1S/C6H4ClF5/c1-2-3-4(5(7,8)9)6(10,11)12/h2-3H,1H2 |
Clave InChI |
WFWYEROBRGQMTR-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C(C(F)(F)F)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)

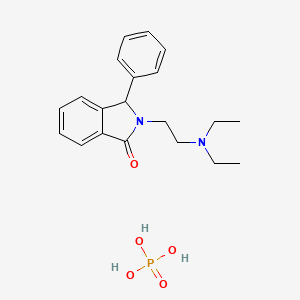
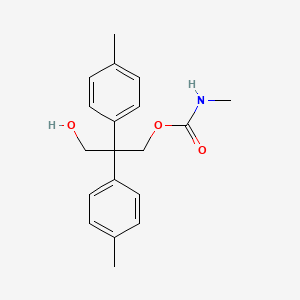

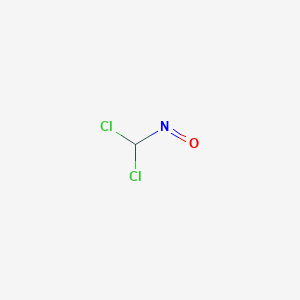
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
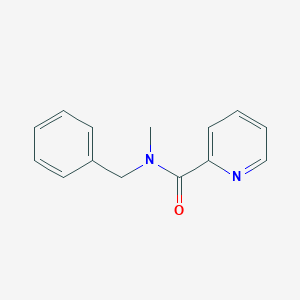
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
